molecular formula C9H8BrClOS B14049699 1-Bromo-1-(3-chloro-4-mercaptophenyl)propan-2-one

1-Bromo-1-(3-chloro-4-mercaptophenyl)propan-2-one

Cat. No.: B14049699
M. Wt: 279.58 g/mol
InChI Key: RJMYEPLOLOKFNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-1-(3-chloro-4-mercaptophenyl)propan-2-one is a chemical compound with the molecular formula C9H8BrClOS It is characterized by the presence of bromine, chlorine, and a mercapto group attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

The synthesis of 1-Bromo-1-(3-chloro-4-mercaptophenyl)propan-2-one typically involves the reaction of 3-chloro-4-mercaptophenyl with 1-bromo-2-propanone under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

1-Bromo-1-(3-chloro-4-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The mercapto group can undergo oxidation to form disulfides or reduction to form thiols.

    Condensation Reactions: The carbonyl group in the propan-2-one moiety can participate in condensation reactions with amines or other nucleophiles.

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-1-(3-chloro-4-mercaptophenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s reactivity with biological molecules makes it useful in studying enzyme mechanisms and protein interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(3-chloro-4-mercaptophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and proteins. The bromine and mercapto groups can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar compounds to 1-Bromo-1-(3-chloro-4-mercaptophenyl)propan-2-one include:

    1-Bromo-1-(4-chloro-3-mercaptophenyl)propan-2-one: Differing in the position of the chlorine and mercapto groups.

    1-Bromo-1-(3-chloro-4-hydroxyphenyl)propan-2-one: Featuring a hydroxy group instead of a mercapto group.

    1-Bromo-1-(3-chloro-4-methylphenyl)propan-2-one: Containing a methyl group in place of the mercapto group.

Properties

Molecular Formula

C9H8BrClOS

Molecular Weight

279.58 g/mol

IUPAC Name

1-bromo-1-(3-chloro-4-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C9H8BrClOS/c1-5(12)9(10)6-2-3-8(13)7(11)4-6/h2-4,9,13H,1H3

InChI Key

RJMYEPLOLOKFNT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)S)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.